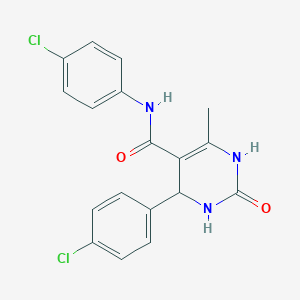

![molecular formula C7H12N2O B2775413 (3As,6aR)-2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole CAS No. 2445750-74-1](/img/structure/B2775413.png)

(3As,6aR)-2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(3As,6aR)-2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole” is a type of pyrrole, which is a 5-membered heterocyclic aromatic compound with one nitrogen atom and four carbons in a pentagonal ring . Pyrroles are biologically important because their structure is part of the heme group, chlorophyll, and other natural products related to vitamin B12 and bile pigments .

Synthesis Analysis

The synthesis of pyrroles generally involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia . This reaction can be conducted under neutral or weakly acidic conditions . The Paal-Knorr Pyrrole Synthesis is a common method for this process . Other methods include the Hantzsch synthesis, which involves a reaction between an α-haloketone and a β-dicarbonyl compound in the presence of ammonia .Chemical Reactions Analysis

Pyrroles generally react with electrophiles at the α position (C2 or C5), due to the highest degree of stability of the protonated intermediate . Pyrroles react easily with nitrating, sulfonating, and halogenating agents .Physical And Chemical Properties Analysis

Pyrroles are characterized by their aromatic nature and the presence of a nitrogen atom . The unsubstituted compound, pyrrole, is a liquid with a boiling point of 129 °C, which tends to darken when exposed to air or light . It is a dipole molecule, with a dipole moment directed from nitrogen to carbon .科学的研究の応用

Drug Discovery

This compound is a part of the pyrrolopyrrole group, which is known for its biological activity. It can serve as a scaffold for developing new pharmaceuticals. For example, derivatives of hydrogenated pyrrolopyrroles have been found to be inhibitors of protein methyltransferases and glycosyltransferases, which are potential targets for cancer therapy .

Material Science

Pyrrolopyrroles, including this compound, can be used to create optoelectronic materials. These materials have applications in light-emitting diodes (LEDs), solar cells, and other devices that require materials with specific electronic properties .

Pigment Production

The structural properties of pyrrolopyrroles make them suitable as pigments for various purposes. They can be used in the production of paints, inks, and coatings, providing durability and color stability .

Serotonin Receptor Research

Some pyrrolopyrrole derivatives act as agonists for serotonin 5-HT-receptors. This compound could be used to synthesize analogs that help in studying the role of these receptors in neurological processes and disorders .

Integrin Antagonism

Integrin VLA-4 antagonists are important in the treatment of inflammatory diseases. Pyrrolopyrrole derivatives have been identified as potential antagonists, which could lead to new treatments for conditions like asthma and multiple sclerosis .

Antibacterial Agents

Structural analogs of antibacterial fluoroquinolones have been found among hydrogenated pyrrolopyrroles. This suggests that EN300-26979251 could be a precursor in synthesizing new antibacterial agents, contributing to the fight against antibiotic-resistant bacteria .

Safety and Hazards

将来の方向性

The future directions for the research and application of pyrroles are vast due to their unique properties and wide range of potential applications. For instance, a new synthetic approach to polyfunctional hexahydropyrrolo [3,4- b ]pyrroles was developed based on cyclization of N-arylbromomaleimides with aminocrotonic acid esters . This highly chemo- and stereoselective reaction is a Hantzsch-type domino process, involving the steps of initial nucleophilic C-addition or substitution and subsequent intramolecular nucleophilic addition without recyclyzation of imide cycle .

特性

IUPAC Name |

(3aS,6aR)-2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-8-9-4-6-2-1-3-7(6)5-9/h6-7H,1-5H2/t6-,7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCBDDOKZIRLCN-KNVOCYPGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C1)N=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@@H]2C1)N=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3As,6aR)-2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2775331.png)

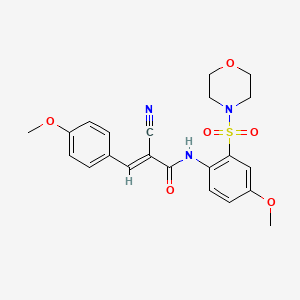

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2775334.png)

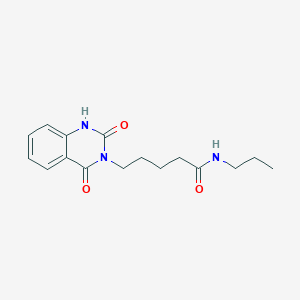

![1-[2-Methyl-6-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]prop-2-en-1-one](/img/structure/B2775336.png)

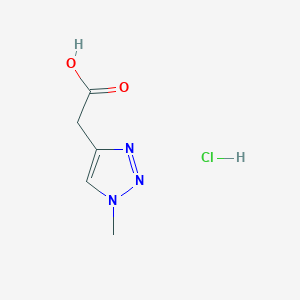

![Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2775337.png)

![Ethyl 5-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2775340.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B2775341.png)

![N-methyl-N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}but-2-ynamide](/img/structure/B2775344.png)

![8-[(4-Ethoxyphenyl)acetyl]-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2775347.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide](/img/structure/B2775352.png)

![2-((4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methyl)quinazolin-4(3H)-one oxalate](/img/structure/B2775353.png)